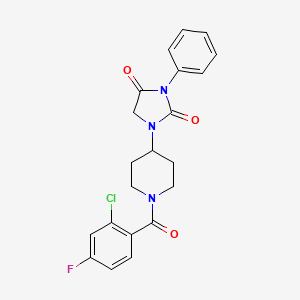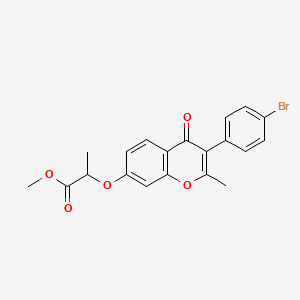![molecular formula C22H21F3N2O4S2 B2831899 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1251595-38-6](/img/structure/B2831899.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and minimize cost, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Material Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism by which 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar compounds to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide include other thiophene derivatives with various substitutions. For example:
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and carboxamide functionality but differ in their substituents.
Sulfonamide-containing thiophenes: These compounds have a sulfonamide group attached to the thiophene ring, similar to the target compound.
Trifluoromethyl-substituted thiophenes: These compounds feature a trifluoromethyl group, which can enhance their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity, metabolic stability, and electronic characteristics.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S2/c1-3-31-18-9-7-17(8-10-18)27(2)33(29,30)19-11-12-32-20(19)21(28)26-14-15-5-4-6-16(13-15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOJYQXXTXHKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2831816.png)
![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2831817.png)
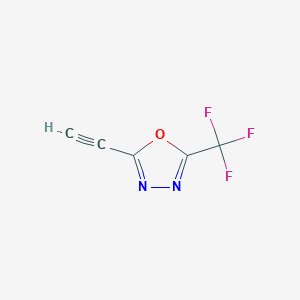
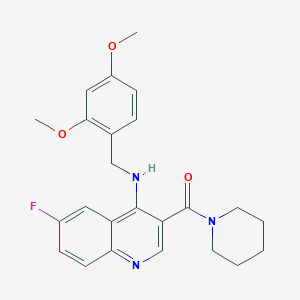

![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)

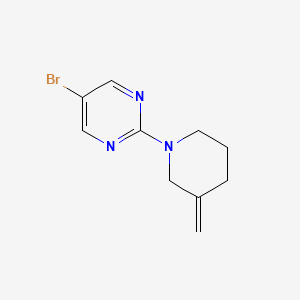
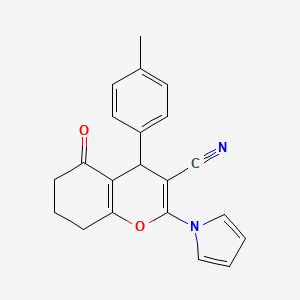
![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2831833.png)
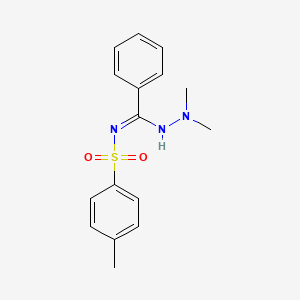
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)
